molecular formula C13H16ClNO4S B3380947 (S)-2-Chlorosulfonylmethyl-pyrrolidine-1-carboxylic acid benzyl ester CAS No. 212204-36-9

(S)-2-Chlorosulfonylmethyl-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B3380947
CAS No.: 212204-36-9
M. Wt: 317.79 g/mol
InChI Key: WFSXSKWRWQOOAY-LBPRGKRZSA-N
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Description

(S)-2-Chlorosulfonylmethyl-pyrrolidine-1-carboxylic acid benzyl ester is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a chlorosulfonyl group, and a benzyl ester moiety. These structural features contribute to its reactivity and utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Chlorosulfonylmethyl-pyrrolidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Introduction of the Chlorosulfonyl Group: The chlorosulfonyl group can be introduced via a sulfonylation reaction using chlorosulfonic acid or a similar reagent.

    Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic or basic conditions to form the benzyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Chlorosulfonylmethyl-pyrrolidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chlorosulfonyl group is particularly reactive and can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can react with the chlorosulfonyl group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

(S)-2-Chlorosulfonylmethyl-pyrrolidine-1-carboxylic acid benzyl ester has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Chlorosulfonylmethyl-pyrrolidine-1-carboxylic acid benzyl ester involves its reactivity with various biological molecules. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can be exploited to modify enzyme activity, inhibit specific biochemical pathways, or label proteins for detection and analysis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorosulfonylmethyl-pyrrolidine-1-carboxylic acid methyl ester
  • 2-Chlorosulfonylmethyl-pyrrolidine-1-carboxylic acid ethyl ester
  • 2-Chlorosulfonylmethyl-pyrrolidine-1-carboxylic acid propyl ester

Uniqueness

(S)-2-Chlorosulfonylmethyl-pyrrolidine-1-carboxylic acid benzyl ester is unique due to the presence of the benzyl ester group, which can influence its reactivity and solubility. This structural feature can also affect the compound’s interaction with biological molecules, making it a valuable tool in various research applications.

Properties

IUPAC Name

benzyl (2S)-2-(chlorosulfonylmethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4S/c14-20(17,18)10-12-7-4-8-15(12)13(16)19-9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSXSKWRWQOOAY-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-Chlorosulfonylmethyl-pyrrolidine-1-carboxylic acid benzyl ester
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(S)-2-Chlorosulfonylmethyl-pyrrolidine-1-carboxylic acid benzyl ester
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